molecular formula C15H14BrN3O2 B5511561 [(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea

[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea

Cat. No.: B5511561
M. Wt: 348.19 g/mol
InChI Key: JHHBVIOJHSUHBE-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea is an organic compound that features a bromophenyl group, a methoxyphenyl group, and a urea moiety

Scientific Research Applications

[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea typically involves the reaction of 3-bromophenylmethanol with 2-aminophenol to form an intermediate, which is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromophenyl ketones, while substitution reactions can produce a variety of substituted urea derivatives.

Mechanism of Action

The mechanism of action of [(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxyphenyl groups can facilitate binding to these targets, while the urea moiety can form hydrogen bonds, stabilizing the interaction. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-2-(3-Bromophenyl)ethenyl]boronic acid
  • 3-Bromophenylboronic acid
  • 3-Bromo-2-(3’-bromobenzyloxy)phenylboronic acid

Uniqueness

[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c16-13-6-3-4-11(8-13)10-21-14-7-2-1-5-12(14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHBVIOJHSUHBE-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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